Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate
CAS No.: 1506319-63-6
Cat. No.: VC2878726
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1506319-63-6 |
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Molecular Formula | C14H14ClNO2S |
Molecular Weight | 295.8 g/mol |
IUPAC Name | ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate |
Standard InChI | InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 |
Standard InChI Key | URKSTEXEIGCVFU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl |
Canonical SMILES | CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Identification
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate features a thiazole core with specific functional groups in key positions. The compound contains a 2-chlorobenzyl moiety at the 2-position of the thiazole ring, and an ethyl acetate group connected through a methylene bridge at the 4-position. This structural arrangement creates a molecule with interesting chemical and potential pharmacological properties.
Structural Components
The compound can be broken down into several key structural components:
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A thiazole heterocyclic core (five-membered ring containing nitrogen and sulfur)
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A 2-chlorobenzyl substituent at the 2-position of the thiazole ring
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A methylene bridge (-CH₂-) connecting the thiazole ring to an acetate group
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An ethyl ester terminal group
Identification Parameters
While the search results don't provide specific identification data for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate, we can extrapolate from similar thiazole derivatives:
Parameter | Value |
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Chemical Formula | C₁₄H₁₄ClNO₂S (estimated) |
Molecular Weight | Approximately 295.78 g/mol |
Appearance | Likely a white to off-white crystalline solid |
IUPAC Name | Ethyl 2-[2-(2-chlorobenzyl)-1,3-thiazol-4-yl]acetate |
Synthesis Methodologies
Based on synthetic approaches for similar thiazole compounds documented in the search results, we can propose potential synthesis routes for Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate.
Multi-Step Synthesis Approach
A potential synthetic pathway could follow the approach described in search result #1 for related compounds :
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Start with ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate as a building block
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Activate the thiazole ring with appropriate reagents
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Perform nucleophilic substitution with 2-chlorobenzyl chloride
This approach would likely involve:
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Refluxing the starting material with suitable reagents
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Adding a base such as lithium hydride to activate reactive positions
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Conducting a nucleophilic substitution reaction with the 2-chlorobenzyl group
Microwave-Assisted Synthesis
Based on methodology reported for related thiazole derivatives, microwave-assisted synthesis could offer an efficient alternative :
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Prepare a suitable bromo ester intermediate
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React with appropriate thiourea derivatives under microwave conditions
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Optimize reaction parameters including temperature, power, and duration
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Purify to obtain the final product
This approach could potentially reduce reaction times and improve yields compared to conventional heating methods.
Alternative Synthetic Approach
Another potential synthesis route could involve :
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Starting with ethyl acetoacetate
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Performing an oximation reaction with nitrite under controlled conditions
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Bromination of the intermediate
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Cyclization with appropriate thiourea derivatives
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Further functionalization to introduce the 2-chlorobenzyl group
Physicochemical Properties
While specific data on Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is limited in the search results, we can infer likely properties based on similar thiazole derivatives.
Physical Properties
Spectroscopic Properties
Based on data for related compounds, Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate would likely show the following spectroscopic characteristics:
¹H NMR Spectroscopy
Expected key signals would include :
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Aromatic protons from the 2-chlorobenzyl group at approximately δ 7.2-7.6 ppm
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Thiazole ring proton at approximately δ 6.8-7.5 ppm
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Methylene bridge protons at approximately δ 3.7-4.0 ppm
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Ethyl ester CH₂ at approximately δ 4.0-4.2 ppm (quartet)
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Ethyl ester CH₃ at approximately δ 1.2-1.3 ppm (triplet)
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Benzylic CH₂ connecting to thiazole at approximately δ 4.2-4.5 ppm
¹³C NMR Spectroscopy
Expected key signals would include :
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Carbonyl carbon at approximately δ 170-172 ppm
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Thiazole ring carbons at approximately δ 150-170 ppm and δ 110-120 ppm
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Aromatic carbons from the 2-chlorobenzyl group at approximately δ 125-140 ppm
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Methylene bridge carbon at approximately δ 35-40 ppm
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Ethyl ester CH₂ at approximately δ 60-61 ppm
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Ethyl ester CH₃ at approximately δ 14-15 ppm
Comparative Analysis with Related Compounds
Structural Comparisons
Functional Group Modifications
Research on related compounds suggests several potential modifications that could be applied to Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:
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Reduction of the ester to an alcohol
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Modification of the chlorine position on the benzyl group
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Introduction of additional substituents on the benzyl ring
Future Research Directions
Several research avenues would be valuable for further exploring Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate:
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Comprehensive synthesis optimization and full characterization
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Evaluation of biological activities, particularly in areas where similar thiazole derivatives have shown promise
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Investigation of structure-activity relationships through systematic modification of key structural features
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of potential applications in materials science or as synthetic building blocks
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